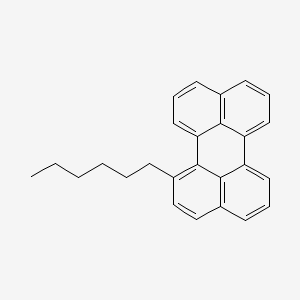

1-Hexylperylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hexylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a perylene core with a hexyl group attached to one of its positions. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Hexylperylene can be synthesized through several methods. One common approach involves the alkylation of perylene with hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Another method involves the use of Grignard reagents. In this approach, perylene is reacted with hexylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

1-Hexylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroperylene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the perylene core. Common reagents include nitric acid for nitration and bromine for bromination.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Perylenequinones.

Reduction: Dihydroperylene derivatives.

Substitution: Nitroperylene, bromoperylene.

Aplicaciones Científicas De Investigación

1-Hexylperylene has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.

Biology: In biological research, it serves as a fluorescent marker for studying cellular processes and imaging biological samples.

Medicine: Its photophysical properties make it useful in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

Industry: this compound is employed in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.

Mecanismo De Acción

The mechanism of action of 1-hexylperylene is primarily based on its ability to absorb and emit light. When exposed to light, it undergoes electronic excitation, leading to the generation of excited states. These excited states can transfer energy to other molecules or generate reactive oxygen species, which can induce various chemical and biological effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or enhancing charge transport in electronic devices.

Comparación Con Compuestos Similares

1-Hexylperylene can be compared with other similar compounds, such as:

Perylene: The parent compound without the hexyl group. It has similar photophysical properties but lacks the solubility and processability advantages provided by the hexyl group.

1-Octylperylene: Similar to this compound but with an octyl group. It offers even better solubility and processability but may have slightly different photophysical properties.

Perylene diimides: These compounds have imide groups attached to the perylene core, providing enhanced stability and electron-accepting properties, making them suitable for use in organic electronics.

The uniqueness of this compound lies in its balance between solubility, processability, and photophysical properties, making it a versatile compound for various applications.

Actividad Biológica

1-Hexylperylene, a member of the perylene family of compounds, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with other related compounds.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain attached to the perylene core. This structural feature influences its solubility and interaction with biological membranes, which is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

Comparative Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| 1-Hexadecene | Escherichia coli | 25 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 5 µg/mL |

The above table illustrates that this compound demonstrates comparable efficacy to traditional antibiotics, particularly against Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and reducing power assays. These studies indicate that this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

Antioxidant Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30.5 |

| Reducing Power | 25.0 |

The IC50 values suggest that this compound possesses significant antioxidant properties, making it a candidate for further exploration in therapeutic applications .

The biological activities of this compound are largely attributed to its ability to modulate cellular pathways involved in oxidative stress response. It has been shown to activate the KEAP1-Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative damage. This activation leads to the upregulation of various cytoprotective genes, including heme oxygenase-1 (HO-1) .

Case Studies and Research Findings

A notable study investigated the effects of this compound on cultured human cells under oxidative stress conditions. The results indicated a significant reduction in markers of oxidative damage when cells were treated with this compound, suggesting its potential as a protective agent in oxidative stress-related diseases .

Propiedades

IUPAC Name |

1-hexylperylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24/c1-2-3-4-5-9-19-16-17-20-12-7-14-22-21-13-6-10-18-11-8-15-23(24(18)21)26(19)25(20)22/h6-8,10-17H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZANGSIXEBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723704 |

Source

|

| Record name | 1-Hexylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143076-98-6 |

Source

|

| Record name | 1-Hexylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.